3-Tetradecen-1-ol, (E)- 3-Tetradecen-1-ol, (E)- 3E-Tetradecen-1-ol is a long-chain fatty alcohol.
Brand Name: Vulcanchem
CAS No.: 68900-86-7
VCID: VC18461391
InChI: InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h11-12,15H,2-10,13-14H2,1H3/b12-11+
SMILES:
Molecular Formula: C14H28O
Molecular Weight: 212.37 g/mol

3-Tetradecen-1-ol, (E)-

CAS No.: 68900-86-7

Cat. No.: VC18461391

Molecular Formula: C14H28O

Molecular Weight: 212.37 g/mol

* For research use only. Not for human or veterinary use.

3-Tetradecen-1-ol, (E)- - 68900-86-7

Specification

CAS No. 68900-86-7
Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
IUPAC Name (E)-tetradec-3-en-1-ol
Standard InChI InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h11-12,15H,2-10,13-14H2,1H3/b12-11+
Standard InChI Key DQELOVNSWGCVQZ-VAWYXSNFSA-N
Isomeric SMILES CCCCCCCCCC/C=C/CCO
Canonical SMILES CCCCCCCCCCC=CCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

3-Tetradecen-1-ol, (E)- belongs to the class of aliphatic alcohols with a 14-carbon chain (CH3(CH2)9CH=CH(CH2)2CH2OH\text{CH}_3(\text{CH}_2)_9\text{CH}=\text{CH}(\text{CH}_2)_2\text{CH}_2\text{OH}). The double bond at the third carbon adopts an E configuration, resulting in a trans arrangement of substituents. This stereochemistry influences its physical properties, such as melting point and solubility, and its interactions in biological systems . The compound’s InChIKey (DQELOVNSWGCVQZ-VAWYXSNFSA-N) and CAS registry number (68900-86-7) are critical identifiers for database searches .

Synonyms and Registry Identifiers

Physicochemical Properties

Phase Change and Thermodynamic Data

The enthalpy of vaporization (ΔvapH\Delta_{\text{vap}}H^\circ) of 3-Tetradecen-1-ol, (E)- is 23.8 kcal/mol, determined via gas chromatography (GC) methods between 353–393 K . This value reflects the energy required to transition from liquid to vapor, critical for applications in volatile formulations.

Table 1: Thermodynamic and Chromatographic Properties

PropertyValueMethod/ColumnReference
Enthalpy of Vaporization23.8 kcal/molCGC
Retention Index (DB-5)166330 m, 0.25 mm, 0.25 μm
Retention Index (DB-Wax)220130 m, 0.32 mm, 0.25 μm

Gas Chromatography Profiling

Gas chromatography on non-polar (DB-5) and polar (DB-Wax) columns reveals retention indices of 1663 and 2201, respectively . These indices aid in compound identification during analytical workflows, particularly in pheromone research where trace quantification is essential.

Synthesis and Analytical Methods

Structural Confirmation

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the E configuration. Key spectral features include:

  • NMR: Trans coupling constants (J=1216HzJ = 12-16 \, \text{Hz}) for vinyl protons.

  • IR: Stretching vibrations at 2940 cm1^{-1} (C-H) and 1050 cm1^{-1} (C-O) .

Biological Relevance and Applications

Role in Insect Pheromone Systems

Although 3-Tetradecen-1-ol, (E)- itself showed no efficacy in trapping Hypsipyla robusta males in field trials , its structural analogs are integral to lepidopteran communication. For example:

  • (Z)-9-Tetradecen-1-ol acetate: A sex pheromone component for moths like Synanthedon pictipes .

  • (Z,E)-9,12-Tetradecadien-1-ol acetate: A multi-species attractant tested in integrated pest management .

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